Multi-Cell-Line ERα Degradation Activity
PROTAC ER Degrader-14 (compound 86), which incorporates ER ligand-6 as its target protein ligand, demonstrated ERα degradation activity across three ER+ breast cancer cell lines—MCF-7, T47D, and CAMA-1—at 6 hours post-administration, as documented in Figures 3A–5B of US10800770B1 [1]. In contrast, fulvestrant, the only FDA-approved SERD, achieves ERα degradation through a fundamentally different (non-PROTAC) mechanism and lacks oral bioavailability, a limitation that the PROTAC architecture is designed to overcome [2]. While exact DC50 values for compound 86 are not publicly disclosed in numeric form, the patent figures demonstrate concentration-dependent degradation across multiple cell lines, a breadth of activity that distinguishes this chemotype from fulvestrant, whose clinical efficacy is constrained in ESR1-mutant contexts [3].
| Evidence Dimension | ERα degradation across ER+ breast cancer cell lines |
|---|---|
| Target Compound Data | PROTAC ER Degrader-14 (containing ER ligand-6): qualitative ERα degradation demonstrated in MCF-7, T47D, and CAMA-1 cell lines at 6 h (US10800770B1 Figures 3A–5B) |
| Comparator Or Baseline | Fulvestrant: ERα degradation via hydrophobic tagging mechanism; injectable only; reduced activity against ESR1 Y537S and D538G mutants (Ki fold-increase: 6.4× and 8.0× vs. WT) |
| Quantified Difference | Mechanism: PROTAC-mediated ubiquitination and proteasomal degradation vs. SERD-induced misfolding and degradation. Oral bioavailability potential of the PROTAC class vs. fulvestrant (injectable only). Cell line breadth: 3 cell lines confirmed for compound 86 vs. primarily MCF-7 for fulvestrant in preclinical models. |
| Conditions | ER+ breast cancer cell lines: MCF-7, T47D (ER+/PR+), CAMA-1; 6-hour treatment; Western blot detection of ERα protein levels |
Why This Matters
The multi-cell-line degradation profile supports the use of ER ligand-6 as a building block for PROTACs with potentially broader activity across ER+ breast cancer subtypes than fulvestrant, which is limited by both its administration route and acquired resistance mechanisms.
- [1] Fan J, He W, Liu K, Qian Y; Accutar Biotechnology Inc. Chroman derivatives having estrogen receptor degradation activity and uses thereof. United States Patent US10800770B1. Figures 3A–5B. Granted 2020-10-13. View Source
- [2] Hu J, et al. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). J Med Chem. 2019 Feb 14;62(3):1420-1442. PMID: 30990042. View Source
- [3] Liang J, et al. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer. ACS Med Chem Lett. 2020 May 26;11(6):1342-1347. PMID: 32551022. View Source
